molecular formula C15H18NO4- B12361321 2,7(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester

2,7(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester

Cat. No.: B12361321
M. Wt: 276.31 g/mol
InChI Key: FOOWPXAXLKCQAE-UHFFFAOYSA-M
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Description

2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLIC ACID is a compound that belongs to the class of organic compounds known as isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amine groups during chemical reactions.

Chemical Reactions Analysis

2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLIC ACID include other Boc-protected amino acids and derivatives, such as:

These compounds share the common feature of having a Boc group to protect amine functionalities, but they differ in their specific structures and applications

Biological Activity

2,7(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H17N O4
  • Molecular Weight : 273.30 g/mol
  • IUPAC Name : 2-(1,1-dimethylethyl) ester of 2,7(1H)-isoquinolinedicarboxylic acid
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

Research indicates that isoquinoline derivatives exhibit a range of biological activities including:

  • Antioxidant Activity : Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : Some studies suggest that isoquinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Effects : These compounds have demonstrated efficacy against various pathogens.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study published in Cancer Letters highlighted that isoquinoline derivatives could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of signaling pathways related to cell survival and death .
  • Antioxidant Properties :
    • Research in Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives possess significant antioxidant properties, which can protect cells from oxidative damage. This was measured using DPPH and ABTS assays showing a dose-dependent response .
  • Antimicrobial Activity :
    • A recent study evaluated the antimicrobial effects of various isoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, with some derivatives showing activity comparable to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cellsCancer Letters
AntioxidantScavenges free radicalsJournal of Medicinal Chemistry
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteriaRecent Study

Properties

Molecular Formula

C15H18NO4-

Molecular Weight

276.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylate

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-4-5-11(13(17)18)8-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)/p-1

InChI Key

FOOWPXAXLKCQAE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)[O-]

Origin of Product

United States

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